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Compound of Interest

Compound Name: Ipomoeassin F

Cat. No.: B12390363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total

synthesis of Ipomoeassin F, a potent cytotoxic macrolide glycoresin. The information compiled

herein is based on the highly efficient 17-step synthesis developed by Zong, Barber, Aljewari,

Zhou, Hu, Du, and Shi, which boasts an overall yield of 3.8%.[1] These protocols are intended

to facilitate the production of Ipomoeassin F for research purposes, including mechanism of

action studies, structure-activity relationship (SAR) investigations, and the development of

novel therapeutic agents.

Introduction
Ipomoeassin F is a natural product isolated from the morning glory family (Convolvulaceae)

that has demonstrated significant in vitro antitumor activity, with IC50 values in the low

nanomolar range against various cancer cell lines.[1][2][3] Its complex molecular architecture,

featuring a 20-membered macrolactone ring embedding a disaccharide core, has made it a

challenging target for total synthesis. The synthetic route detailed below provides a practical

and scalable approach to obtaining this valuable compound for further biological and

pharmacological evaluation.

Data Presentation
Synthetic Route Overview
The total synthesis of Ipomoeassin F can be divided into several key stages:
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Monosaccharide Precursor Synthesis: Preparation of the glucosyl donor and fucosyl

acceptor building blocks.

Disaccharide Assembly: Glycosylation to form the core disaccharide structure.

Macrolactonization: Ring-closing metathesis (RCM) to form the 20-membered macrocycle.

Final Functionalization and Deprotection: Introduction of the cinnamate and tiglate esters

and removal of protecting groups to yield the final product.

Quantitative Data Summary
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Step No. Reaction Product Yield (%) Reference

1-3

Synthesis from

penta-O-acetyl-

β-d-

glucopyranose

Compound 13
49% (over 3

steps)
[1]

4 Tigloylation Compound 14 Not specified [1]

5-8
Multi-step

conversion
Glucosyl Donor Not specified [1]

9-12
Multi-step

conversion
Fucosyl Acceptor Not specified [1]

13
Schmidt

Glycosidation
Disaccharide Not specified [2]

14 Acylation Diene Precursor Not specified [1]

15

Ring-Closing

Metathesis

(RCM)

Macrolide 79% [1]

16
Cinnamate

Esterification

Protected

Ipomoeassin F
80-88% [1]

17
Deprotection

(TBS removal)
Ipomoeassin F 82-88% [1]

Overall

17 Steps

(longest linear

sequence)

Ipomoeassin F 3.8% [1]

Cytotoxicity Data of Synthetic Ipomoeassin F
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Cell Line Cancer Type IC50 (nM) Reference

U937 Lymphoma 5.4 [1]

MCF7 Breast Cancer 43.7 [1]

MDA-MB-231 Breast Cancer 6.6 [4]

A2780 Ovarian Cancer 36 [2]

HT-29 Colon Cancer Not specified [2]

Jurkat T-cell leukemia 6.1 [2]

Experimental Protocols
The following are key experimental protocols adapted from the literature for the total synthesis

of Ipomoeassin F.

Key Experiment: Ring-Closing Metathesis (RCM)
This protocol describes the formation of the 20-membered macrolactone ring from the diene

precursor.

Procedure:

To a solution of the diene precursor in anhydrous and degassed dichloromethane (CH2Cl2),

add the Hoveyda-Grubbs 2nd generation catalyst (10 mol%).

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room

temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding ethyl vinyl ether.

Concentrate the mixture under reduced pressure.

Purify the resulting macrolide by flash column chromatography on silica gel.
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Key Experiment: Final Deprotection
This protocol outlines the removal of the tert-butyldimethylsilyl (TBS) protecting groups to yield

Ipomoeassin F.

Procedure:

Dissolve the TBS-protected Ipomoeassin F intermediate in a solution of tetrahydrofuran

(THF).

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF) and acetic acid (AcOH)

to the reaction mixture at room temperature.

Stir the reaction until TLC analysis indicates complete consumption of the starting material.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate

(NaHCO3).

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford

Ipomoeassin F.

Visualizations
Total Synthesis Workflow
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Caption: A simplified workflow of the total synthesis of Ipomoeassin F.
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Ipomoeassin F Mechanism of Action: Inhibition of
Protein Translocation
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Caption: Ipomoeassin F inhibits protein translocation by targeting the Sec61α subunit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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